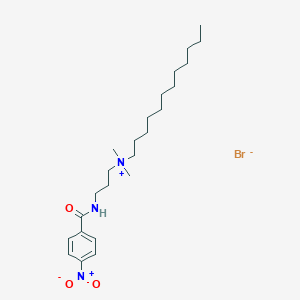
2,4-Dichloroisophthalonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,4-Dichloroisophthalonitrile and its derivatives involves multiple steps, including dehydration, imidization, ammonolysis, and further dehydration reactions. For example, Wang Shu-zhao (2008) demonstrated a method for synthesizing 4,5-dichlorophthalonitrile, a related compound, using 4,5-dichlorophthalic acid as a raw material through a series of reactions that simplify the operation and improve yield (Wang Shu-zhao, 2008).
Molecular Structure Analysis
The molecular structure of 2,4-Dichloroisophthalonitrile derivatives has been extensively studied using techniques like X-ray diffraction, nuclear magnetic resonance (NMR), and computational methods. Eryılmaz et al. (2019) reported on the synthesis, crystallographic analysis, and theoretical studies of the 4,4′-oxydiphthalonitrile compound, providing insights into its molecular parameters, vibrational modes, and potential energy distribution analysis (Eryılmaz, Akdemir, & Inkaya, 2019).
Chemical Reactions and Properties
2,4-Dichloroisophthalonitrile undergoes various chemical reactions, including cycloaddition, substitution, and polymerization, leading to the formation of complex structures and materials with specific properties. For instance, the reaction of 4,5-dichlorophthalonitrile with amines and other nucleophiles can lead to the formation of oxazole, imidazole, and other heterocyclic compounds, demonstrating its versatility in organic synthesis (Matsumura, Saraie, & Hashimoto, 1976).
Physical Properties Analysis
The physical properties of 2,4-Dichloroisophthalonitrile and its derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies such as those by Ojala et al. (1999) on the packing similarities of isosteric molecules related to 2,4-Dichloroisophthalonitrile provide valuable information on their crystalline structures and intermolecular interactions (Ojala, Ojala, Britton, & Gougoutas, 1999).
Applications De Recherche Scientifique
-
Advanced Oxidation Processes (AOPs) for 2,4-D Degradation
- Field : Environmental Science and Pollution Research .
- Application Summary : AOPs are used for the degradation of 2,4-D, a type of organochlorine pesticide that has generated public concern due to its toxicity and persistence .
- Methods : Various AOPs are evaluated and compared for their efficiency in degrading 2,4-D. These include ozonation, photocatalytic, photo-Fenton, and electrochemical processes .
- Results : Ozonation showed the highest degradation efficiency (99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes also showed high efficiencies of degradation and mineralization .
-
Photocatalytic Degradation of 2,4-Dichlorophenol
- Field : Environmental Science and Pollution Research .
- Application Summary : Photocatalytic degradation, as an AOP, is used to target persistent organic pollutants (POPs) in water .
- Methods : A response surface methodology (RSM) is used to optimize the photocatalytic degradation process. The process uses copper bismuth oxide (CuBi2O4) nanoparticles against 2,4-dichlorophenol under an LED light source .
- Results : Under optimal conditions, the CuBi2O4 nanoparticle showed a remarkable photocatalytic performance of 91.6% at pH=11.0 with a pollutant concentration of 0.5 mg/L and a catalyst dose of 5 mg/L within 8 hours .
Propriétés
IUPAC Name |
2,4-dichlorobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVPZPBQQWYEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173591 | |
| Record name | 1,3-Benzenedicarbonitrile, 2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloroisophthalonitrile | |
CAS RN |
19846-21-0 | |
| Record name | 2,4-Dichloro-1,3-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19846-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarbonitrile, 2,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019846210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarbonitrile, 2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)





